4-Oxazolemethanamine hydrochloride

TAAR1 agonist Antipsychotic Drug discovery

Researchers targeting TAAR1 or SCD1 often encounter regioisomer mismatch with 2- or 5-substituted oxazoles, leading to inactive analogs. 4-Oxazolemethanamine HCl (CAS 1072806-60-0) provides the validated 4-aminomethyl-1,3-oxazole scaffold required for CNS-active TAAR1 agonists (e.g., RO5166017) and selective SCD1 inhibitors. • Crystallographically confirmed binding geometry in PDB 7Q9V & 7H1O, enabling rational fragment elaboration. • Favorable physicochemical profile: consensus LogP 0.08, aqueous solubility 10.9-28.4 mg/mL; HCl salt form ensures ready dissolution in assay buffers. • ≥95% purity; shipped under ambient conditions; for R&D use only. Standard global B2B logistics apply with no special regulatory permits required.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 1072806-60-0
Cat. No. B1391062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazolemethanamine hydrochloride
CAS1072806-60-0
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1=C(N=CO1)CN.Cl
InChIInChI=1S/C4H6N2O.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H
InChIKeyAFADDGJWYGIXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxazolemethanamine Hydrochloride: Synthesis & Sourcing


4-Oxazolemethanamine hydrochloride (CAS 1072806-60-0) is a heterocyclic amine building block featuring a 1,3-oxazole core with a primary aminomethyl group at the 4-position, formulated as the hydrochloride salt with molecular formula C4H7ClN2O and molecular weight 134.56 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and drug discovery, with the oxazole scaffold widely recognized for its bioisosteric properties and broad pharmacological relevance across anticancer, antiviral, antibacterial, and neuroprotective applications [1]. The hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in synthetic workflows . Commercially available from multiple vendors at purities ranging from 95% to 97%, it is supplied exclusively for research use .

4-Oxazolemethanamine HCl Sourcing Considerations


In-class oxazole methanamine derivatives cannot be simply interchanged because the position of the aminomethyl substituent and the substitution pattern on the oxazole ring fundamentally dictate downstream synthetic utility and biological target engagement [1]. The 4-aminomethyl-1,3-oxazole scaffold provides a specific vector geometry that enables distinct binding interactions in enzyme active sites, as evidenced by its presence in crystallographically characterized protein-ligand complexes [2]. Furthermore, compounds bearing the unsubstituted 4-oxazolemethanamine core serve as critical intermediates in the synthesis of pharmacologically validated agents, including trace amine-associated receptor 1 (TAAR1) agonists and stearoyl-CoA desaturase-1 (SCD1) inhibitors, where alternative regioisomers (e.g., 2-oxazolemethanamine or 5-oxazolemethanamine derivatives) would yield structurally divergent products with unpredictable activity profiles .

4-Oxazolemethanamine HCl Differentiation Evidence


TAAR1 Agonist Synthesis Intermediate

4-Oxazolemethanamine hydrochloride serves as the core synthetic precursor for RO5166017, an orally active, high-affinity, potent, and selective trace amine-associated receptor 1 (TAAR1) agonist that has demonstrated antipsychotic-like efficacy in vivo . In contrast, the 2-oxazolemethanamine regioisomer has been primarily associated with antimicrobial and anticancer applications in derivative form but lacks documented progression to a clinically characterized, orally active CNS-penetrant lead with defined receptor pharmacology . This regiospecific difference in substitution position (4-position versus 2-position on the oxazole ring) directly impacts the geometry of the aminomethyl vector, which is critical for engaging the TAAR1 binding pocket.

TAAR1 agonist Antipsychotic Drug discovery Oxazole building block

Crystallographically Validated Binding Mode

The free base of 4-oxazolemethanamine (1,3-oxazol-4-ylmethanamine, designated as ligand 9OI) has been co-crystallized and deposited in the Protein Data Bank in complex with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q9V) [1]. This provides direct atomic-level evidence of its binding pose and interaction geometry. In contrast, the isomeric 1,2-oxazol-4-ylmethanamine (isoxazole derivative) lacks comparable deposited co-crystal structures in the PDB, limiting the availability of experimentally validated binding mode information for structure-based design [2].

Fragment-based drug discovery Structural biology X-ray crystallography Plasmodium falciparum

SCD1 Inhibitor Synthesis Building Block

4-Oxazolemethanamine hydrochloride (specifically referenced via its free base CAS 55242-82-5) is explicitly documented in patent and technical literature as a reactant for the preparation of piperazin-1-yl-pyridazine-based selective stearoyl-CoA desaturase-1 (SCD1) inhibitors . These inhibitors target obesity and metabolic syndrome. The alternative 1,2-oxazole (isoxazole) scaffold, while also possessing diverse biological activities including anticancer and anti-inflammatory effects, is not specifically cited in the context of SCD1 inhibitor synthetic routes [1].

Metabolic disease SCD1 inhibitor Obesity Piperazinyl-pyridazine

Solubility and Lipophilicity Predictions

Computationally predicted physicochemical parameters for 4-oxazolemethanamine hydrochloride indicate a consensus Log P(o/w) of 0.08 (range -0.94 to 0.78 across multiple algorithms) and an estimated aqueous solubility of 10.9 mg/mL (ESOL) to 28.4 mg/mL (Ali method) . The predicted pKa of the free base is 7.46 ± 0.29 . These values position the compound within favorable drug-like property space (Log P < 5, moderate solubility) for early-stage lead optimization. In comparison, the structurally related 2-phenyl-4-oxazolemethanamine hydrochloride (CAS 33105-95-2) introduces a hydrophobic phenyl substituent that substantially increases lipophilicity, reducing predicted aqueous solubility and altering formulation requirements .

ADME Drug-likeness Solubility Lipophilicity In silico prediction

4-Oxazolemethanamine HCl Research Applications


CNS-Active TAAR1 Agonist Synthesis

4-Oxazolemethanamine hydrochloride is the optimal starting material for medicinal chemistry programs targeting the synthesis of 4-oxazole-derived trace amine-associated receptor 1 (TAAR1) agonists such as RO5166017. The compound provides the requisite 4-aminomethyl-1,3-oxazole scaffold geometry essential for TAAR1 binding pocket engagement, as validated by the in vivo antipsychotic-like efficacy of RO5166017 . Alternative regioisomers (e.g., 2-oxazolemethanamine) lack documented progression to CNS-active TAAR1 modulators and are more commonly associated with antimicrobial or anticancer applications .

Fragment-Based Drug Discovery with Validated Scaffolds

Researchers engaged in fragment-based drug discovery (FBDD) or structure-based design should consider 4-oxazolemethanamine as a privileged fragment due to its experimentally determined binding pose in PDB-deposited co-crystal structures. The ligand (designated 9OI) is present in complexes with Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PDB: 7Q9V) and ZIKV NS2B-NS3 protease (PDB: 7H1O), providing atomic-level coordinates for rational fragment elaboration . This crystallographic validation reduces the synthetic burden of fragment hit expansion and enables more efficient structure-guided optimization compared to fragments lacking publicly available binding mode data.

SCD1 Inhibitor Development for Metabolic Disease

For research programs focused on stearoyl-CoA desaturase-1 (SCD1) inhibition in obesity and metabolic syndrome, 4-oxazolemethanamine hydrochloride is specifically documented as a key reactant for constructing piperazin-1-yl-pyridazine-based selective SCD1 inhibitors . The compound's defined 4-position aminomethyl substitution pattern is integral to the pharmacophore described in relevant patent literature, and substitution with alternative oxazole regioisomers or isoxazole analogs would generate structurally divergent compounds with uncharacterized SCD1 inhibition profiles.

Balanced Physicochemical Profile for Lead Optimization

4-Oxazolemethanamine hydrochloride offers a favorable baseline physicochemical profile for early-stage drug discovery, with predicted consensus Log P of 0.08 and aqueous solubility of 10.9-28.4 mg/mL . This balanced lipophilicity-solubility profile facilitates handling in aqueous assay buffers without specialized co-solvent systems, making it preferable to more hydrophobic substituted analogs (e.g., 2-phenyl derivatives) that may require DMSO stock solutions or formulation optimization even at early screening stages . The compound's hydrochloride salt form further enhances solubility and stability under standard laboratory conditions .

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